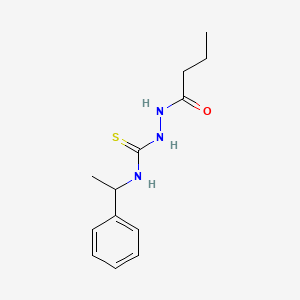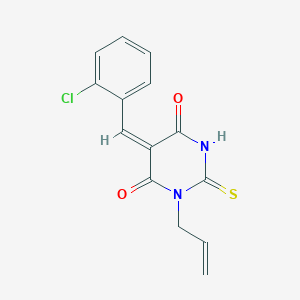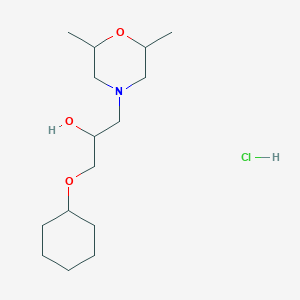
N-benzyl-3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide
Vue d'ensemble
Description
N-benzyl-3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide, also known as Compound B, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of isoxazolecarboxamide derivatives, which have been extensively studied for their biological activities.
Applications De Recherche Scientifique
N-benzyl-3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide has shown promising results in various scientific research applications. It has been studied for its potential therapeutic applications in the treatment of cancer, inflammation, and neurodegenerative diseases. In cancer research, N-benzyl-3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, this compound has been shown to reduce inflammation and oxidative stress. In neurodegenerative disease research, N-benzyl-3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to have neuroprotective effects and improve cognitive function.
Mécanisme D'action
The mechanism of action of N-benzyl-3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways that are involved in cancer cell growth, inflammation, and neurodegeneration. It has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. It also inhibits the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that plays a crucial role in inflammation and cancer. Additionally, N-benzyl-3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to activate the Nrf2/ARE pathway, which is involved in the antioxidant response.
Biochemical and Physiological Effects:
N-benzyl-3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It also reduces the expression of various proteins that are involved in cancer cell proliferation and survival. In inflammation research, N-benzyl-3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to reduce the production of various pro-inflammatory cytokines and chemokines. It also reduces oxidative stress by increasing the expression of antioxidant enzymes. In neurodegenerative disease research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. It also improves cognitive function by increasing the expression of various neurotrophic factors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-benzyl-3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide is its potential therapeutic applications in various scientific research areas. It has shown promising results in cancer, inflammation, and neurodegenerative disease research. Another advantage is its relatively simple synthesis method with a reasonable yield. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain lab experiments.
Orientations Futures
There are several future directions for the study of N-benzyl-3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Another direction is to study its pharmacokinetics and pharmacodynamics to better understand its mechanism of action and optimize its therapeutic potential. Additionally, it would be interesting to study the structure-activity relationship of isoxazolecarboxamide derivatives to identify more potent and selective compounds. Finally, the development of new synthesis methods with higher yields and better scalability would be beneficial for the production of N-benzyl-3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide for further research and potential clinical applications.
Propriétés
IUPAC Name |
N-benzyl-3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c18-14-9-5-4-8-13(14)15-10-16(22-20-15)17(21)19-11-12-6-2-1-3-7-12/h1-9,16H,10-11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLBTDRFAASEPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC=CC=C2F)C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea](/img/structure/B4775795.png)
![[1-(2-{[3-(aminocarbonyl)-4-(2,4-dichlorophenyl)-2-thienyl]amino}-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B4775798.png)

![2-chloro-N-{4-[(methylamino)sulfonyl]phenyl}benzamide](/img/structure/B4775804.png)
![N-(3,4-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B4775819.png)
![3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(2-fluorophenyl)benzamide](/img/structure/B4775831.png)
![5-{[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4775838.png)

![N-(2-{[(2,3-dimethylphenoxy)acetyl]amino}ethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4775853.png)
![N-(4-tert-butylcyclohexyl)-2-[4-(4-isopropoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4775861.png)
![ethyl N-{[(2-thienylmethyl)amino]carbonyl}-beta-alaninate](/img/structure/B4775876.png)
![4-(4-chloro-2-methylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B4775883.png)
![1-(2-methoxyphenyl)-4-[2-(methylthio)benzoyl]piperazine](/img/structure/B4775896.png)